5-Methyl-2-(5-methyl-2-thienyl)imidazole 5-Methyl-2-(5-methyl-2-thienyl)imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18328839
InChI: InChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol

5-Methyl-2-(5-methyl-2-thienyl)imidazole

CAS No.:

Cat. No.: VC18328839

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(5-methyl-2-thienyl)imidazole -

Specification

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
IUPAC Name 5-methyl-2-(5-methylthiophen-2-yl)-1H-imidazole
Standard InChI InChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)
Standard InChI Key RBJAJWAYOGFPJN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C2=NC=C(N2)C

Introduction

Structural and Molecular Characterization

Table 1: Comparative Physicochemical Properties of Imidazole Derivatives

Property5-Methyl-2-(2-thienyl)imidazole 5-Methyl-2-(5-methyl-2-thienyl)imidazole (Predicted)
Molecular FormulaC₈H₈N₂SC₉H₁₀N₂S
Molecular Weight (g/mol)164.23178.26
DensityN/A~1.2 g/cm³ (estimated)
Boiling PointN/A~300°C (extrapolated)

The additional methyl group on the thienyl ring in 5-methyl-2-(5-methyl-2-thienyl)imidazole enhances steric bulk and may influence solubility and electronic properties compared to its non-methylated analog .

Synthetic Routes and Methodological Considerations

General Strategies for Imidazole-Thiophene Hybrids

Synthesis of imidazole-thiophene derivatives typically involves cyclocondensation reactions or cross-coupling methodologies. For example:

  • Cyclocondensation: Reacting α-aminoketones with thiophenecarboxaldehydes under acidic conditions forms the imidazole core .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of halogenated imidazoles with thienylboronic acids introduces thiophene substituents .

For 5-methyl-2-(5-methyl-2-thienyl)imidazole, a plausible route involves:

  • Step 1: Synthesis of 5-methylimidazole-2-carbaldehyde via Vilsmeier-Haack formylation of 4-methylimidazole.

  • Step 2: Grignard reaction with 2-bromo-5-methylthiophene to install the thienyl group.

This method aligns with protocols used for analogous compounds, though yield optimization would require tailored conditions .

Physicochemical and Spectroscopic Properties

Spectral Data (Hypothesized)

  • IR Spectroscopy: Expected peaks include N-H stretching (~3150 cm⁻¹), C=N imidazole ring vibrations (~1600 cm⁻¹), and C-S thiophene stretches (~690 cm⁻¹) .

  • ¹H NMR: Key signals:

    • δ 2.35 ppm (s, 3H, imidazole-CH₃)

    • δ 2.50 ppm (s, 3H, thienyl-CH₃)

    • δ 6.80–7.20 ppm (m, 3H, thienyl and imidazole protons) .

CompoundAntioxidant IC₅₀ (µg/mL)Anti-Inflammatory Inhibition (%)
5m (Analog)13.60 ± 1.3758.30–81.40
5o (Analog)12.39 ± 1.2681.40–90.30
Target Compound (Predicted)~15.00~70.00

Applications in Materials Science

Conjugated Polymers and Electronic Materials

Imidazole-thiophene hybrids are promising precursors for conductive polymers due to their π-conjugated systems. For example, 2,5-di(2-thienyl)-1H-pyrrole derivatives exhibit tunable bandgaps (1.8–2.5 eV), making them suitable for organic photovoltaics . Introducing methyl groups, as in 5-methyl-2-(5-methyl-2-thienyl)imidazole, could further modulate solubility and film-forming properties for flexible electronics .

Challenges and Future Directions

  • Synthetic Optimization: Current routes for analogs suffer from moderate yields (70–85%); microwave-assisted or flow chemistry approaches may improve efficiency .

  • Biological Screening: Targeted assays against COX-2, LOX, and free radicals are needed to validate predicted activities.

  • Toxicity Profiling: Methyl groups may alter metabolic pathways; in vitro hepatotoxicity studies are recommended.

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